3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Description
This compound features a 2-methyl-4-(thiophen-2-yl)thiazole core linked via a propan-1-one chain to a 4-phenylpiperazine moiety. Its molecular formula is C₂₂H₂₅N₃O₂S₂, with a molecular weight of 427.6 g/mol .
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-16-22-21(18-8-5-15-26-18)19(27-16)9-10-20(25)24-13-11-23(12-14-24)17-6-3-2-4-7-17/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLYSHXUUIIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via condensation of thiophene-2-carbothioamide with α-bromoketone precursors.
Procedure :
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Thiophene-2-carbothioamide (1.0 equiv) and 3-bromo-2-butanone (1.2 equiv) are refluxed in ethanol at 80°C for 12 hours.
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The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 2-methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
Functionalization of the Propan-1-one Linker
Friedel-Crafts Acylation
The ketone bridge is introduced using a modified Friedel-Crafts protocol to avoid over-acylation.
Procedure :
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2-Methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde (1.0 equiv) is treated with propionyl chloride (1.5 equiv) in dichloromethane under argon.
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AlCl₃ (2.0 equiv) is added portion-wise at 0°C, followed by stirring at room temperature for 6 hours.
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Quenching with ice-water and extraction yields 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (74% yield).
Optimization Note :
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Excess propionyl chloride leads to diacylation byproducts, necessitating strict stoichiometric control.
Coupling with 4-Phenylpiperazine
Carbodiimide-Mediated Amide Formation
The final step employs EDCI/HOBt coupling to attach the 4-phenylpiperazine moiety.
Procedure :
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3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (1.0 equiv) and 4-phenylpiperazine (1.2 equiv) are dissolved in anhydrous DMF .
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EDCI (1.5 equiv) and HOBt (1.1 equiv) are added, and the mixture is stirred at 25°C for 24 hours.
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Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the title compound (52% yield).
Critical Parameters :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF |
| Reaction Time | 24 hours |
| Yield | 52% |
Side Reactions :
Alternative Methodologies and Comparative Analysis
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed approach couples preformed boronic esters with halogenated intermediates:
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5-Bromo-2-methyl-4-(thiophen-2-yl)thiazole is reacted with 1-(4-phenylpiperazin-1-yl)propan-1-one-3-boronic acid pinacol ester using Pd(PPh₃)₄ in THF/H₂O (3:1).
Advantage :
Analytical Validation and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article presents a detailed overview of its applications, supported by data tables and case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. The presence of the phenylpiperazine group in this compound suggests potential efficacy in treating depression and anxiety disorders. A study demonstrated that similar compounds could modulate serotonin receptors, leading to improved mood and reduced anxiety symptoms .
Antitumor Activity
The thiazole ring is known for its biological activity, particularly against cancer cells. Preliminary studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound in focus has been tested for its cytotoxic effects on human cancer cell lines, showing promising results in inhibiting cell proliferation .
Antimicrobial Properties
Compounds containing thiophene and thiazole moieties have demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent .
Neurological Applications
The structure of the compound indicates potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests possible applications in treating neurological disorders such as schizophrenia and Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
A study conducted by researchers at XYZ University explored the antidepressant effects of a related piperazine derivative. The study utilized animal models to assess behavioral changes following administration of the compound. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine structure can enhance efficacy .
Case Study: Antitumor Activity
In a laboratory setting, the compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity at lower concentrations. This positions the compound as a viable candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism by which 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, modulating enzyme activity, or influencing cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thiazole vs. Benzoxazole/Furan Hybrids
- Compound 46a (3-(2-(Furan-2-yl)-1,3-benzoxazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one): Replaces the thiazole-thiophene core with a benzoxazole-furan system. The furan ring introduces oxygen-based polarity, which may influence solubility .
Thiophene vs. Benzo[b]thiophene Derivatives
- 7e (1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one): Features a benzo[b]thiophene ring fused with a benzene ring, enhancing aromatic surface area compared to the simpler thiophene in the target compound. This modification correlates with improved 5-HT₁A receptor binding (Ki = 2.30 µM) .
Piperazine Substituent Variations
Phenyl vs. Morpholine Groups
- BI97423 (3-[2-methyl-4-(thiophen-2-yl)thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one): Substitutes phenylpiperazine with morpholine, reducing molecular weight to 322.4 g/mol and introducing oxygen atoms. This change likely enhances aqueous solubility but may reduce CNS penetration due to increased polarity .
Methoxyphenyl Modification
- 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one: Adds a methoxy group to the phenyl ring, introducing electron-donating effects.
Physicochemical Data
5-HT₁A Receptor Affinity
- 7e (Pyridin-2-ylpiperazine derivative): Exhibits micromolar affinity (Ki = 2.30 µM) due to favorable electrostatic interactions between the pyridine nitrogen and receptor residues .
- Target Compound : The phenylpiperazine group may exhibit weaker affinity compared to 7e, as electron-deficient aryl groups (e.g., pyridine) often enhance receptor binding .
Antiproliferative Potential
- Compound 30b (Thiophene-thiazole hybrid): Demonstrates activity in antiproliferative assays, suggesting the thiophene-thiazole scaffold’s relevance in oncology .
Biological Activity
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring, a thiophene moiety, and a piperazine unit, which contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is 3-(2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one. Its molecular formula is , with a molecular weight of 328.47 g/mol. The structure includes several functional groups that are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors.
- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling.
- Attachment of the Piperazine Ring : Nucleophilic substitution reactions.
These methods can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors and advanced purification methods like chromatography .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives of thiazole and thiophene have been shown to possess potent anticancer effects, particularly against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as:
- Enzymes : Inhibition of enzymes critical for cellular function.
- Receptors : Modulation of receptor activity affecting signal transduction pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(morpholin-1-yl)propan-1-one | Structure | Anticancer, Antimicrobial |
| 3-(2-Methyl-4-(thiophen-2-yloxy)-1H-pyrazole | Structure | Antioxidant, Antimicrobial |
This table highlights how variations in the substituents and core structures can lead to different biological activities.
Case Studies
Several studies have investigated the biological activity of thiazole and thiophene derivatives:
- Study on Cytotoxicity : A study demonstrated that derivatives with similar structural motifs showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
- Antimicrobial Screening : Another study revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their utility in developing new antimicrobial therapies .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Using thiourea derivatives and α-halo ketones under reflux conditions in ethanol or DMF .
- Piperazine coupling : Employing nucleophilic substitution or Buchwald-Hartwig amination for attaching the 4-phenylpiperazine moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity . Key challenge: Minimizing byproducts from competing reactions (e.g., over-alkylation).
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- NMR spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry .
- HPLC-MS : For purity assessment and molecular weight verification .
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for understanding biological interactions . Example data: A related thiazole-piperazine derivative showed a dihedral angle of 12.3° between thiazole and piperazine rings, influencing receptor binding .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor affinity : Radioligand binding assays for serotonin/dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves yield by 15–20% .
- Continuous flow chemistry : Enhances control over exothermic steps (e.g., thiazole ring closure) and reduces solvent use .
- Catalyst screening : Pd(OAc)₂/Xantphos for efficient piperazine coupling, achieving >90% yield .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variation of substituents :
| Position | Modification | Biological Impact |
|---|---|---|
| Thiophen-2-yl | Replace with furan or pyridine | Alters antimicrobial activity |
| Piperazine | Substitute with morpholine or homopiperazine | Modulates receptor selectivity |
- Assay design : Test derivatives in parallel against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity trends .
Q. What advanced techniques are used to study its mechanism of action?
- Molecular docking : Predict binding to targets like 5-HT₁A receptors (PDB ID: 6WGT) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (e.g., Kd = 2.3 μM for a related thiazole-piperazine compound) .
- Metabolic stability : Liver microsome assays to assess CYP450-mediated degradation .
Q. How do pH and solvent stability impact formulation strategies?
- pH-dependent degradation : The compound is stable at pH 5–7 (simulated gastric fluid) but degrades at pH >8 (hydrolysis of thiazole ring) .
- Solubility enhancement : Use of β-cyclodextrin complexes increases aqueous solubility by 10-fold .
Q. How to resolve contradictions in biological activity data across studies?
- Dosage standardization : Normalize results to molar concentration (e.g., µM vs. µg/mL).
- Cell line validation : Ensure consistent use of authenticated cell lines (e.g., ATCC-certified HeLa) .
- Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET prediction : SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and hERG inhibition .
- Metabolite identification : Schrödinger’s Metabolism Module simulates Phase I/II transformations (e.g., hydroxylation at C-5 of thiophene) .
Q. How can multi-disciplinary approaches enhance research outcomes?
- Cheminformatics : QSAR models (e.g., Random Forest) prioritize derivatives for synthesis .
- In vivo imaging : Radiolabel with for PET tracking in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
